Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
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Overview
Description
2-[[cyclopentyl(oxo)methyl]amino]benzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Chemical Reactivity and Compound Formation
- Reactivity in Base Environments: Methyl 2-[(cyclopentylcarbonyl)amino]benzoate demonstrates unique reactivity under basic conditions, where it cyclizes to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base's strength (Ukrainets et al., 2014).
Synthetic and Medicinal Chemistry
Efficient Reagent for Phthaloylation
It serves as an efficient and readily available reagent for N-phthaloylation in amino acids and peptides. This process is racemization-free and yields excellent results with various amino compounds (Casimir et al., 2002).
Potential in Treating Schizophrenia
While not directly related to this compound, studies on sodium benzoate, a related compound, show promising results in treating schizophrenia by enhancing NMDAR-mediated neurotransmission (Lane et al., 2013).
Botany and Plant Chemistry
- Role in Snapdragon Flower Scent: In botany, Methyl benzoate, a structurally related compound, contributes significantly to the scent of snapdragon flowers. It is synthesized and emitted by specific parts of the petals, showing a rhythmic emission pattern that aligns with pollinator activity (Dudareva et al., 2000).
Molecular Interactions and Hydrolysis
- Hydrolysis and Saponification Studies: Methyl benzoate compounds have been studied for their hydrolysis and saponification under varying conditions, demonstrating their reactivity and potential applications in chemical synthesis (Alemán et al., 1999).
Photophysical Behavior
- Behavior in Nanocavity Confinement: Research into the photophysical behavior of related methyl benzoate analogues shows changes in emission intensity and fluorescence lifetime upon encapsulation in nanocavities, indicating a potential role in drug photochemistry (Tormo et al., 2005).
Industrial Applications
- Synthesis Optimization for Industrial Applications: The process optimization for synthesizing related methyl benzoate compounds has been explored, demonstrating efficient improvement in yield and confirming their industrial relevance (Xu et al., 2018).
Crystal Engineering
- Use in Crystal Engineering: Methyl benzoate derivatives have been used to study phase transitions in crystal structures under high pressure, showcasing their utility in crystal engineering (Johnstone et al., 2010).
Cytotoxicity Studies
- Cytotoxicity Evaluation: Studies evaluating the cytotoxicity of methyl benzoate in vitro suggest its mild toxicity and relevance in considering safe limits for industrial and agricultural applications (Bunch et al., 2020).
Properties
CAS No. |
544438-31-5 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonylamino)benzoate |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)11-8-4-5-9-12(11)15-13(16)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |
InChI Key |
JGXRIRPMSWHGKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCC2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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